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molecular formula C11H13FO3 B8554513 2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

2-(2-Fluoro-4-methoxyphenyl)-2-methyl-1,3-dioxolane

Cat. No. B8554513
M. Wt: 212.22 g/mol
InChI Key: ZGCNCFPPQJZXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253192B2

Procedure details

A solution of 5.00 g (30.00 mmol) 2-fluoro-4-methoxyacetophenone, 1.11 ml (33.00 mmol) ethylene glycol and 0.28 g (1.49 mmol) p-toluene sulfonic acid hydrate in 50 ml toluene was refluxed in a Dean-Stark apparatus for 2.5 days. After 0.5 and 1.5 days additional 1.11 ml (33.00 mmol) ethylene glycol and 0.28 g (1.49 mmol) p-toluene sulfonic acid hydrate were added. After cooling, the reaction was diluted in ether and washed with aqueous saturated NaHCO3 (two times) and aqueous 10% NaCl solution. The water phases were extracted with ether, the organic phase was dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography (SiO2; n-heptane/AcOEt=95:5) to give 4.90 g of the title compound as brown liquid (with ca 10% of starting material, seen in 1H-NMR).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[F:12])=[O:3].[CH2:13](O)[CH2:14][OH:15]>C1(C)C=CC=CC=1.CCOCC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[F:12][C:5]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:4]=1[C:2]1([CH3:1])[O:15][CH2:14][CH2:13][O:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
1.11 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.28 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
1.11 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.28 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with aqueous saturated NaHCO3 (two times) and aqueous 10% NaCl solution
EXTRACTION
Type
EXTRACTION
Details
The water phases were extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (SiO2; n-heptane/AcOEt=95:5)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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